3-Pyridinesulfonic acid, 2-amino-4,6-dimethyl-, phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinesulfonic acid, 2-amino-4,6-dimethyl-, phenyl ester is a chemical compound with the molecular formula C13H14N2O3S. This compound is known for its unique structure, which includes a pyridine ring substituted with sulfonic acid, amino, and methyl groups, as well as a phenyl ester moiety. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonic acid, 2-amino-4,6-dimethyl-, phenyl ester typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of Substituents: The amino and methyl groups are introduced through substitution reactions, often using reagents like methyl iodide and ammonia.
Sulfonation: The sulfonic acid group is introduced via sulfonation reactions, typically using sulfur trioxide or chlorosulfonic acid.
Esterification: The final step involves the esterification of the sulfonic acid group with phenol, using reagents like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the phenyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction rates and yields. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinesulfonic acid, 2-amino-4,6-dimethyl-, phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
3-Pyridinesulfonic acid, 2-amino-4,6-dimethyl-, phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinesulfonic acid, 2-amino-4,6-dimethyl-, phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonic acid group can form strong ionic interactions, while the amino and methyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinesulfonic acid: Lacks the amino and methyl groups, making it less versatile in chemical reactions.
2-Amino-4,6-dimethylpyridine: Lacks the sulfonic acid and phenyl ester groups, limiting its applications.
Phenyl esters of other sulfonic acids: May have different reactivity and biological activity due to variations in the pyridine ring substituents.
Uniqueness
3-Pyridinesulfonic acid, 2-amino-4,6-dimethyl-, phenyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
646053-53-4 |
---|---|
Molecular Formula |
C13H14N2O3S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
phenyl 2-amino-4,6-dimethylpyridine-3-sulfonate |
InChI |
InChI=1S/C13H14N2O3S/c1-9-8-10(2)15-13(14)12(9)19(16,17)18-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15) |
InChI Key |
LMXHXKIFJFNLAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)OC2=CC=CC=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.